Cas no 1249412-49-4 (2-amino-1-(2,3-dimethylphenyl)ethan-1-ol)

2-amino-1-(2,3-dimethylphenyl)ethan-1-ol structure
1249412-49-4 structure
商品名:2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
CAS番号:1249412-49-4
MF:C10H15NO
メガワット:165.232202768326
CID:6451714
PubChem ID:61637235

2-amino-1-(2,3-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
    • 1249412-49-4
    • EN300-1826888
    • AKOS010901710
    • インチ: 1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3
    • InChIKey: IVKQLAFCESVTHW-UHFFFAOYSA-N
    • ほほえんだ: OC(CN)C1C=CC=C(C)C=1C

計算された属性

  • せいみつぶんしりょう: 165.115364102g/mol
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-amino-1-(2,3-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826888-0.1g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
0.1g
$490.0 2023-09-19
Enamine
EN300-1826888-0.5g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
0.5g
$535.0 2023-09-19
Enamine
EN300-1826888-2.5g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
2.5g
$1089.0 2023-09-19
Enamine
EN300-1826888-5g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
5g
$1614.0 2023-09-19
Enamine
EN300-1826888-10g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
10g
$2393.0 2023-09-19
Enamine
EN300-1826888-0.05g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
0.05g
$468.0 2023-09-19
Enamine
EN300-1826888-1.0g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
1g
$943.0 2023-06-01
Enamine
EN300-1826888-1g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
1g
$557.0 2023-09-19
Enamine
EN300-1826888-10.0g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
10g
$4052.0 2023-06-01
Enamine
EN300-1826888-0.25g
2-amino-1-(2,3-dimethylphenyl)ethan-1-ol
1249412-49-4
0.25g
$513.0 2023-09-19

2-amino-1-(2,3-dimethylphenyl)ethan-1-ol 関連文献

2-amino-1-(2,3-dimethylphenyl)ethan-1-olに関する追加情報

Introduction to 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol (CAS No. 1249412-49-4)

2-amino-1-(2,3-dimethylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1249412-49-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both amino and hydroxyl functional groups, coupled with a dimethylphenyl substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structural framework consists of an ethanol backbone substituted with a 2,3-dimethylphenyl group at the first carbon position. This aromatic ring system, characterized by two methyl groups at the 2 and 3 positions, introduces steric and electronic effects that can influence the compound's reactivity and interaction with biological targets. The amino group at the second carbon provides a site for further derivatization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing the 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol scaffold. Its structural features suggest potential applications in the development of central nervous system (CNS) drugs, where aromatic heterocycles are frequently employed due to their ability to cross the blood-brain barrier. Additionally, the compound's dual functionality makes it a promising candidate for enzyme inhibition studies, particularly in the context of developing treatments for neurological disorders.

One of the most compelling aspects of 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol is its versatility in synthetic chemistry. The presence of both an amino group and a hydroxyl group allows for diverse functionalization strategies, including acylation, alkylation, and coupling reactions. These modifications can be used to introduce additional pharmacophores or to enhance solubility and metabolic stability. Such flexibility is crucial in drug discovery pipelines, where optimizing a lead compound often requires multiple rounds of structural refinement.

Recent advancements in computational chemistry have further highlighted the importance of 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol as a pharmacological scaffold. Molecular docking studies have demonstrated its potential binding affinity to various protein targets, including enzymes and receptors implicated in diseases such as Alzheimer's and Parkinson's. These virtual screening approaches have provided valuable insights into how structural modifications might improve binding efficacy and selectivity.

The compound's synthesis has also been optimized through modern chemical methodologies. Catalytic processes and asymmetric synthesis techniques have enabled high-yield production with minimal byproducts. Such improvements are essential for scaling up production while maintaining cost-effectiveness and environmental sustainability. Furthermore, green chemistry principles have been incorporated into synthetic routes to minimize hazardous waste generation.

Beyond its pharmaceutical applications, 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol has shown promise in material science research. Its aromatic structure and functional groups make it a candidate for developing novel polymers or liquid crystals with unique optical and electronic properties. These materials could find applications in advanced display technologies or organic electronics.

Evaluation of 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol in preclinical models has provided preliminary data on its biological activity. In vitro assays have indicated potential inhibitory effects on certain enzymes relevant to inflammation and oxidative stress. While these findings are encouraging, further studies are needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are essential to translate these initial observations into meaningful clinical candidates.

The future direction of research on 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol will likely focus on expanding its chemical diversity through library synthesis and high-throughput screening programs. By generating large collections of derivatives, researchers can identify novel analogs with enhanced potency or selectivity. Additionally, exploring its interactions with biological systems at the molecular level will provide deeper insights into its pharmacological profile.

In conclusion, 2-amino-1-(2,3-dimethylphenyl)ethan-1-ol (CAS No. 1249412-49-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug discovery and material science alike. As research continues to uncover new possibilities for this molecule, it is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.

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